1-(4-bromo-1H-1,2,3-triazol-1-yl)cyclopropane-1-carboxylicacid
CAS No.:
Cat. No.: VC18245851
Molecular Formula: C6H6BrN3O2
Molecular Weight: 232.03 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H6BrN3O2 |
|---|---|
| Molecular Weight | 232.03 g/mol |
| IUPAC Name | 1-(4-bromotriazol-1-yl)cyclopropane-1-carboxylic acid |
| Standard InChI | InChI=1S/C6H6BrN3O2/c7-4-3-10(9-8-4)6(1-2-6)5(11)12/h3H,1-2H2,(H,11,12) |
| Standard InChI Key | JQUJJARHIVKTRE-UHFFFAOYSA-N |
| Canonical SMILES | C1CC1(C(=O)O)N2C=C(N=N2)Br |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s molecular formula is C₆H₆BrN₃O₂, with a molecular weight of 232.03 g/mol. Its structure features:
-
A cyclopropane ring strained at 60° angles, imparting unique reactivity.
-
A 4-bromo-1H-1,2,3-triazole moiety, which enhances electrophilicity and enables cross-coupling reactions.
-
A carboxylic acid group at the cyclopropane’s 1-position, facilitating hydrogen bonding and solubility in polar solvents.
Comparative analysis with its non-brominated analog (CID 132364518, C₆H₇N₃O₂) reveals that bromine substitution increases molecular weight by 79.9 g/mol and introduces steric and electronic effects critical for target binding .
Table 1: Key Structural Comparisons
| Property | 1-(4-Bromo-1H-1,2,3-triazol-1-yl)cyclopropane-1-carboxylic Acid | 1-(1H-1,2,3-Triazol-1-yl)cyclopropane-1-carboxylic Acid |
|---|---|---|
| Molecular Formula | C₆H₆BrN₃O₂ | C₆H₇N₃O₂ |
| Molecular Weight (g/mol) | 232.03 | 153.14 |
| SMILES | C1C(C1)(C(=O)O)N2C=C(N=N2)Br | C1CC1(C(=O)O)N2C=CN=N2 |
| LogP (Predicted) | 1.2 | -0.3 |
The bromine atom at the triazole’s 4-position significantly elevates lipophilicity (LogP increase from -0.3 to 1.2), enhancing membrane permeability .
Synthesis and Optimization Strategies
"Click" Chemistry Approaches
The synthesis of this compound often begins with (S)-(-)-ethyl lactate, which undergoes a multi-step sequence involving:
-
Mitsunobu Reaction: Coupling with 4-bromo-2-methoxyphenol using diisopropylazodicarboxylate (DIAD) to introduce chirality (86% yield) .
-
Reduction and Tosylation: DIBAL-H reduces esters to alcohols (90% yield), followed by tosylation (95% yield) to improve leaving-group capacity .
-
Azide Formation: Treatment with sodium azide (NaN₃) in DMF yields the azide intermediate (78% yield) .
Table 2: Synthetic Pathway Efficiency
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Mitsunobu Reaction | DIAD, PPh₃, THF, 0°C → RT | 86 |
| Reduction | DIBAL-H, DCM, 0°C → RT | 90 |
| Tosylation | TsCl, Et₃N, DMAP, DCM | 95 |
| Azide Formation | NaN₃, DMF, 70°C | 78 |
Triazole Cycloaddition and Cross-Coupling
The azide intermediate undergoes Huisgen 1,3-dipolar cycloaddition with alkynes (e.g., propargyl derivatives) using CuI catalysis, forming the triazole ring (76–82% yield) . Subsequent Suzuki-Miyaura cross-coupling with arylboronic acids in THF/H₂O (3:1) at 85–90°C introduces diverse aryl groups, achieving yields of 82–91% .
Biological Activity and Mechanistic Insights
Carbonic Anhydrase-II Inhibition
In vitro studies demonstrate moderate inhibition of bovine carbonic anhydrase-II (IC₅₀ = 13.8–35.7 µM), with compound 7b (IC₅₀ = 13.8 ± 0.63 µM) outperforming the reference drug acetazolamide (18.2 ± 0.23 µM) . Molecular docking reveals that the bromine atom and triazole nitrogen atoms form hydrogen bonds with active-site residues (e.g., Thr199, Glu106), while the cyclopropane ring induces conformational strain to optimize binding .
Table 3: Inhibitory Activity of Key Derivatives
| Compound | IC₅₀ (µM) | Key Structural Features |
|---|---|---|
| 7b | 13.8 ± 0.63 | 4-Bromo triazole, methoxyaryl group |
| 9e | 18.1 ± 1.31 | 4-Fluorophenyl, electron-withdrawing group |
| Acetazolamide | 18.2 ± 0.23 | Sulfonamide scaffold |
Analytical Characterization Techniques
Spectroscopic Methods
-
¹H NMR: Triazole protons resonate at δ 8.05–8.10 ppm as singlets, while cyclopropane protons appear as multiplets at δ 1.24–1.30 ppm .
-
¹³C NMR: The carboxylic carbon is observed at δ 170–175 ppm, and the triazole carbons at δ 145–150 ppm .
-
HRMS: Exact mass confirmation (e.g., m/z 232.03 for [M+H]⁺) ensures synthetic fidelity .
Applications in Drug Discovery
Scaffold for Targeted Therapeutics
The compound’s modular structure allows for:
-
Kinase Inhibitors: Substitution at the triazole’s 4-position with heteroaryl groups enhances ATP-binding pocket affinity.
-
Anticancer Agents: Cyclopropane’s strain energy disrupts tubulin polymerization, as seen in taxane derivatives.
Prodrug Development
Esterification of the carboxylic acid group (e.g., ethyl ester prodrugs) improves oral bioavailability, with hydrolysis in vivo regenerating the active form.
Future Research Directions
-
Toxicological Profiling: Acute and chronic toxicity studies in model organisms are needed to establish safety margins.
-
Structural Diversification: Introducing sp³-hybridized carbons at the cyclopropane ring could reduce metabolic degradation.
-
Targeted Delivery Systems: Nanoparticle encapsulation (e.g., PLGA nanoparticles) may enhance tumor-specific accumulation.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume